Compound Description: 2-Ethoxy-4(3H)-quinazolinone is a key starting material for synthesizing various quinazoline and quinazolinone derivatives with potential antimicrobial activity. Its reactivity with different halides and reagents under varying reaction conditions allows for the controlled synthesis of diverse products with substituents at the 3 or 4 position of the quinazoline ring. []
Relevance: 2-Ethoxy-4(3H)-quinazolinone is a core structural component of 2-(2,4-dichlorophenyl)-3-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone, sharing the fundamental quinazolinone ring system. The diverse reactivity of 2-Ethoxy-4(3H)-quinazolinone highlights the potential for modifications and substitutions on the quinazolinone scaffold, leading to the development of structurally related compounds like the target compound. []
Compound Description: This compound, synthesized via a two-step process involving microwave irradiation, is a quinazolinone derivative investigated for its potential antiviral activity. []
Relevance: 2-(2,4-Dichlorophenyl)-3-(4-Nitrophenyl)quinazolin-4(3H)-one shares the 2,4-dichlorophenyl substitution at the 2-position of the quinazolinone ring with 2-(2,4-dichlorophenyl)-3-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone. This shared structural feature suggests a potential relationship in their biological activities and highlights the importance of the 2,4-dichlorophenyl substitution in quinazolinone-based drug design. []
Compound Description: This compound is synthesized as a control to compare the effect of a nitro substituent on the reactivity of benzoxazinone with aniline derivatives. []
Relevance: 2-(2,4-Dichlorophenyl)-3-phenylquinazolin-4(3H)-one is structurally very similar to 2-(2,4-dichlorophenyl)-3-(4-Nitrophenyl)quinazolin-4(3H)-one, lacking only the nitro group on the phenyl substituent at the 3-position of the quinazolinone ring. This comparison compound highlights the impact of subtle structural modifications on the reactivity and potentially the biological activity of quinazolinone derivatives. It also shares the 2,4-dichlorophenyl substitution at the 2-position with the target compound, 2-(2,4-dichlorophenyl)-3-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone, suggesting potential similarities in their chemical properties and biological activities. []
Compound Description: SR147778 is a potent and selective antagonist of the CB1 cannabinoid receptor. It displays nanomolar affinity for both rat and human CB1 receptors, with limited affinity for CB2 receptors. It has a long duration of action and effectively blocks various pharmacological effects induced by cannabinoid agonists. []
Relevance: Although not a quinazolinone, SR147778 is a valuable point of comparison due to its 2,4-dichlorophenyl substituent, a feature it shares with 2-(2,4-dichlorophenyl)-3-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone. This common structural element, alongside their focus on receptor-mediated activity, suggests that exploring the structure-activity relationships of compounds containing this specific substituent could be relevant to understanding the target compound's potential biological activities. []
2-(1H-Indol-2-yl)-4(3H)-quinazolinones (10, 11)
Compound Description: These compounds are synthesized via Fischer indolization, highlighting the versatility of quinazolinone as a core structure for creating diverse compounds. []
Relevance: These compounds demonstrate the possibility of incorporating indole moieties into the quinazolinone scaffold. While not directly analogous to 2-(2,4-dichlorophenyl)-3-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone, their synthesis using the quinazolinone core underscores the structural diversity attainable within this class of compounds. []
Compound Description: This compound is another example of a quinazolinone derivative synthesized through Fischer indolization. It demonstrates the feasibility of attaching indole groups with ester functionalities to the quinazolinone core. []
Relevance: Similar to the 2-(1H-Indol-2-yl)-4(3H)-quinazolinones, 2-(2-ethoxy-carbonyl-1H-indol-3-yl)-4(3H)-quinazolin-4-one exemplifies the broad range of modifications possible on the quinazolinone framework, further emphasizing the potential for developing structurally diverse compounds, such as the target compound, 2-(2,4-dichlorophenyl)-3-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone, by incorporating various substituents. []
2-(1H-Indol-3-yl)-4(3H)-quinazolinone (16)
Compound Description: This compound is synthesized by modifying the reaction conditions of the Fischer indolization, leading to simultaneous indolization, ester hydrolysis, and decarboxylation. []
Relevance: 2-(1H-Indol-3-yl)-4(3H)-quinazolinone showcases how altering reaction parameters can yield structurally distinct quinazolinone derivatives, even when starting from similar precursors. This highlights the potential for fine-tuning synthetic methodologies to obtain specific structural variations on the quinazolinone scaffold, as seen in the target compound, 2-(2,4-dichlorophenyl)-3-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone. []
3-(1H-Indol-3-yl)-4(3H)-quinazolinone (24)
Compound Description: This compound is synthesized from 3-indolyl derivatives of anthranilamide or through a one-pot procedure starting from a substituted quinazolinone. This highlights the possibility of synthesizing quinazolinone derivatives with indole substituents at the 3-position. []
Relevance: 3-(1H-Indol-3-yl)-4(3H)-quinazolinone demonstrates the versatility of the quinazolinone scaffold, allowing for the attachment of indole substituents at both the 2- and 3-positions. This provides a broader context for understanding the structural modifications possible within this class of compounds, ultimately demonstrating the ability to synthesize derivatives with diverse substituents, as exemplified by the target compound, 2-(2,4-dichlorophenyl)-3-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone. []
Compound Description: This compound is a naturally occurring quinazolinedione alkaloid isolated from Mexican Zanthoxylum species. []
Relevance: This natural product, along with other quinazolinedione derivatives, demonstrates the existence and biological relevance of the quinazolinone core structure in natural sources. Its presence in plants suggests potential bioactivities and supports the exploration of synthetic quinazolinone derivatives, such as 2-(2,4-dichlorophenyl)-3-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone, for pharmaceutical applications. []
Compound Description: Another naturally occurring quinazolinedione alkaloid found in Mexican Zanthoxylum species. []
Relevance: Similar to 1-methyl-3-(2'-phenylethyl)-1H,3H-quinazoline-2,4-dione, this natural product strengthens the argument for the biological significance of quinazolinone-based compounds. Its structural similarity to the previous compound, with the addition of a methoxy group, further emphasizes the natural diversity within this class and encourages the exploration of synthetic analogues like 2-(2,4-dichlorophenyl)-3-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone for potential therapeutic applications. []
Compound Description: FTY720 is an immunosuppressant drug and a sphingosine analog. It interacts with the CB1 cannabinoid receptor as an antagonist, highlighting the potential for cross-reactivity between sphingosine analogs and cannabinoid receptors. []
Relevance: Although structurally distinct from 2-(2,4-dichlorophenyl)-3-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone, FTY720's interaction with the CB1 receptor, a target also relevant to several other related compounds discussed above, suggests a potential link between sphingosine pathways and cannabinoid signaling. This connection could provide insight into the broader biological context of the target compound, particularly if it exhibits any activity related to cannabinoid receptors. []
Sphingosine
Compound Description: Sphingosine is a naturally occurring lipid and a component of sphingolipids, involved in various cellular processes. It also interacts with the CB1 cannabinoid receptor, potentially acting as an endogenous antagonist. []
Relevance: Sphingosine's interaction with the CB1 receptor, similar to FTY720, reinforces the potential interplay between sphingolipid signaling and the cannabinoid system. This finding broadens the understanding of potential interactions between 2-(2,4-dichlorophenyl)-3-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone and these pathways, particularly if the target compound demonstrates any activity related to cannabinoid receptors or sphingolipid metabolism. []
Compound Description: UK-55,444 is a potent and long-acting 1,4-dihydropyridine calcium antagonist with selectivity for vascular tissue over cardiac tissue. It possesses a 2,3-dichlorophenyl substituent. []
Relevance: While not a quinazolinone, UK-55,444 shares the dichlorophenyl substitution with the target compound 2-(2,4-dichlorophenyl)-3-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone, albeit with a different substitution pattern. This highlights the importance of exploring the structure-activity relationships of compounds containing dichlorophenyl moieties in different contexts. Its activity as a calcium channel antagonist suggests a potential avenue for investigating the pharmacological properties of the target compound, although their core structures differ. []
Compound Description: Org 27569 is an allosteric modulator of the CB1 cannabinoid receptor. It enhances agonist binding but acts as an insurmountable antagonist of receptor function. []
Relevance: Although structurally distinct from 2-(2,4-dichlorophenyl)-3-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone, Org 27569's action on the CB1 receptor suggests that allosteric modulation of this receptor is a viable pharmacological approach. This finding could be relevant to the target compound if it exhibits any activity related to the CB1 receptor, opening possibilities for exploring allosteric mechanisms. []
Compound Description: Org 27759 is another allosteric modulator of the CB1 cannabinoid receptor, sharing a similar mechanism with Org 27569. It increases agonist binding but antagonizes receptor signaling. []
Relevance: Like Org 27569, Org 27759 demonstrates the feasibility of allosterically modulating the CB1 receptor. Its similar pharmacological profile further supports the potential for targeting allosteric sites on this receptor, which could be relevant to investigating the activity of 2-(2,4-dichlorophenyl)-3-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone if it interacts with the CB1 receptor. []
Compound Description: Org 29647 is a third compound identified as an allosteric modulator of the CB1 cannabinoid receptor. It exhibits similar effects to Org 27569 and Org 27759, demonstrating a consistent pattern of allosteric modulation at this receptor. []
Relevance: The identification of Org 29647, along with Org 27569 and Org 27759, strongly suggests the existence of an allosteric binding site on the CB1 receptor susceptible to modulation by small molecule ligands. This finding could be of significant interest when investigating the pharmacological activity of 2-(2,4-dichlorophenyl)-3-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone, particularly if it interacts with the CB1 receptor, as it opens the possibility of exploring allosteric mechanisms for its potential therapeutic effects. []
para-Methoxyphenyl Nor-Lobelane (GZ-252B)
Compound Description: GZ-252B is a lobelane analog designed to lack nicotinic acetylcholine receptor affinity while maintaining high affinity for the vesicular monoamine transporter 2 (VMAT2). It is a potent inhibitor of VMAT2 function, suggesting a potential role in modulating dopamine release. []
Relevance: Although not structurally similar to 2-(2,4-dichlorophenyl)-3-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone, GZ-252B serves as an example of a compound targeting VMAT2. If the target compound demonstrates any activity related to dopamine release or uptake, further investigation into its potential interaction with VMAT2 would be warranted, considering the known involvement of VMAT2 in regulating dopamine storage and release. []
para-Methoxyphenyl Lobelane (GZ-252C)
Compound Description: GZ-252C is another lobelane analog that potently inhibits VMAT2 function, similar to GZ-252B. It demonstrates the impact of subtle structural variations on VMAT2 inhibitory potency. []
Relevance: Similar to GZ-252B, GZ-252C strengthens the argument for investigating the potential interaction of 2-(2,4-dichlorophenyl)-3-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone with VMAT2, particularly if the target compound exhibits activity related to dopamine pathways. The structural variations between GZ-252B and GZ-252C also provide insights into the structure-activity relationships for VMAT2 inhibition, which could be valuable if the target compound shows similar activity. []
2,4-Dichlorphenyl Lobelane (GZ-260C)
Compound Description: GZ-260C, like GZ-252B and GZ-252C, is a potent VMAT2 inhibitor, further highlighting the potential for developing lobelane analogs as VMAT2-targeting agents. []
Relevance: The consistent VMAT2 inhibitory activity observed in GZ-260C, alongside GZ-252B and GZ-252C, suggests that this class of compounds holds promise for modulating VMAT2 function. If 2-(2,4-dichlorophenyl)-3-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone demonstrates any pharmacological activity related to dopamine release or uptake, investigating its potential interaction with VMAT2 would be a logical next step, considering the established role of VMAT2 in regulating dopamine transport and storage. []
Compound Description: AV-1-292C is a meso-lobelane analog that exhibits potent inhibition of VMAT2 function while lacking significant affinity for the [3H]dihydrotetrabenazine (DTBZ) binding site on VMAT2. This suggests its interaction with an alternative site on VMAT2, distinct from the DTBZ binding site. []
Relevance: AV-1-292C's unique pharmacological profile, inhibiting VMAT2 function without binding to the conventional DTBZ site, provides further evidence for the existence of multiple binding sites on VMAT2 with distinct pharmacological effects. This finding highlights the complexity of VMAT2 interactions and suggests that even if 2-(2,4-dichlorophenyl)-3-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone does not directly compete with DTBZ, it could still modulate VMAT2 function through alternative mechanisms. []
Compound Description: GZ-272B is another meso-lobelane analog with potent VMAT2 inhibitory activity and minimal affinity for the DTBZ binding site. Similar to AV-1-292C, it suggests the existence of an alternate binding site on VMAT2. []
Relevance: The identification of GZ-272B, along with AV-1-292C, further strengthens the case for multiple binding sites on VMAT2 and highlights the possibility of modulating VMAT2 function through mechanisms that do not involve direct competition with DTBZ. This information is relevant to exploring the potential interaction of 2-(2,4-dichlorophenyl)-3-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone with VMAT2, particularly if it exhibits activity related to dopamine transport or release. []
Compound Description: AV-1-294 is a meso-lobelane analog, similar to AV-1-292C and GZ-272B, that inhibits VMAT2 function with limited affinity for the DTBZ binding site. []
Relevance: AV-1-294 reinforces the concept of multiple binding sites on VMAT2 with distinct pharmacological effects. Its profile, alongside other meso-lobelane analogs, underscores the potential for modulating VMAT2 function through mechanisms independent of DTBZ competition. This information could be crucial in investigating the potential interaction of 2-(2,4-dichlorophenyl)-3-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone with VMAT2 if it displays any activity related to dopamine pathways. []
Compound Description: Sorgoleone is a natural product that inhibits photosynthetic electron transport by competitively binding to the QB niche of the D1 protein in photosystem II. It exhibits similar potency to diuron (DCMU), a well-known photosystem II inhibitor. []
Relevance: Although structurally distinct from 2-(2,4-dichlorophenyl)-3-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone, sorgoleone highlights the significance of exploring natural products as a source of inspiration for developing herbicides. Its potent inhibition of photosynthesis through a mechanism similar to established herbicides could provide valuable insights for designing novel herbicides, even if their structures differ significantly. []
Compound Description: WU-1 is a novel small-molecule inhibitor of the Plasmodium falciparum hexose transporter PfHT. It exhibits potent inhibition of glucose transport in P. falciparum without significant effects on human glucose transporters (GLUTs). []
Relevance: While structurally different from 2-(2,4-dichlorophenyl)-3-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone, WU-1 exemplifies the potential of developing small molecules targeting specific transporters. Its selectivity for PfHT over human GLUTs demonstrates the feasibility of achieving selective inhibition, a critical aspect of drug development. This finding could be valuable when exploring the pharmacological properties of the target compound, particularly if it exhibits any activity related to transporter inhibition. []
Compound Description: TT01001 is a small molecule designed based on the structure of pioglitazone, an insulin sensitizer. It binds to mitoNEET, a mitochondrial outer membrane protein, and improves glucose metabolism and mitochondrial function in animal models of type II diabetes. []
Relevance: Although not a quinazolinone, TT01001 is relevant due to its dichlorophenyl substituent, a structural feature it shares with the target compound 2-(2,4-dichlorophenyl)-3-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone. This shared element, despite their differing core structures, highlights the potential importance of dichlorophenyl groups in various biological contexts. TT01001's effects on glucose metabolism and mitochondrial function suggest that exploring the target compound's potential activity in these areas could be worthwhile. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.